molecular formula C13H16N2O B1377275 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile CAS No. 1350475-49-8

1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile

Cat. No.: B1377275
CAS No.: 1350475-49-8
M. Wt: 216.28 g/mol
InChI Key: QRYMNVQUHVGPCK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C14H18N2O. It is a white solid that is soluble in organic solvents and slightly soluble in water

Preparation Methods

The synthesis of 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes cyclization with a nitrile to yield the desired product . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine .

Scientific Research Applications

1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-3-pyrrolidinol: This compound has a similar structure but lacks the nitrile group.

    1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group instead of a hydroxymethyl group.

    1-Methyl-3-pyrrolidinol: This compound has a methyl group instead of a benzyl group.

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYMNVQUHVGPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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